molecular formula C13H20N4O3S B4564375 N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-(methylsulfonyl)-3-piperidinecarbohydrazide

N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-(methylsulfonyl)-3-piperidinecarbohydrazide

Cat. No.: B4564375
M. Wt: 312.39 g/mol
InChI Key: ZSTIAPCHVKWMNS-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-(methylsulfonyl)-3-piperidinecarbohydrazide is a useful research compound. Its molecular formula is C13H20N4O3S and its molecular weight is 312.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.12561169 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Parkinsonism and Neurotoxicity

Research has shown that certain compounds, when misused or in cases of exposure to their toxic derivatives, can lead to severe neurological conditions such as parkinsonism. A study detailed the cases of individuals who developed parkinsonism after using a drug intravenously, which was found to contain a neurotoxic compound related to the family of compounds similar to N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-(methylsulfonyl)-3-piperidinecarbohydrazide. This highlights the importance of understanding the neurotoxic potential of chemical compounds, especially those structurally related to known neurotoxins (Hansen et al., 1983).

Environmental Exposure and Human Health

Compounds with sulfonamide and piperidine structures have been studied for their presence in the environment and potential effects on human health. For example, perfluorinated alkyl sulfonamides, used in consumer products for surface protection, were investigated for their occurrence in indoor and outdoor air and house dust. Such studies are crucial for understanding the environmental impact of chemical compounds and their potential routes of human exposure, reflecting on the broader implications of chemical use and disposal practices (Shoeib et al., 2005).

Drug Metabolism and Pharmacokinetics

Understanding the metabolism and disposition of pharmaceuticals is vital for drug development and safety. Studies on various compounds, including those targeting specific receptors or involved in significant biological pathways, help in elucidating the pharmacokinetics, including absorption, metabolism, and excretion. Such research is instrumental in optimizing drug efficacy and minimizing adverse effects. For example, research on the metabolism and disposition of specific B-cell lymphoma-2 inhibitors in humans provides insights into the drug's pharmacological profile and safety considerations (Liu et al., 2017).

Properties

IUPAC Name

N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3S/c1-16-7-4-6-12(16)9-14-15-13(18)11-5-3-8-17(10-11)21(2,19)20/h4,6-7,9,11H,3,5,8,10H2,1-2H3,(H,15,18)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTIAPCHVKWMNS-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=NNC(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1/C=N/NC(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-(methylsulfonyl)-3-piperidinecarbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-(methylsulfonyl)-3-piperidinecarbohydrazide
Reactant of Route 3
N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-(methylsulfonyl)-3-piperidinecarbohydrazide
Reactant of Route 4
N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-(methylsulfonyl)-3-piperidinecarbohydrazide
Reactant of Route 5
N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-(methylsulfonyl)-3-piperidinecarbohydrazide
Reactant of Route 6
N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-(methylsulfonyl)-3-piperidinecarbohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.